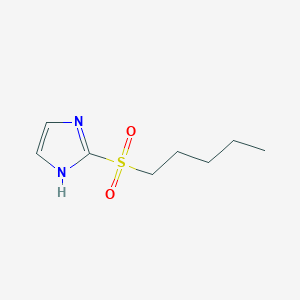

2-pentylsulfonyl-1H-imidazole

Description

Properties

IUPAC Name |

2-pentylsulfonyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-2-3-4-7-13(11,12)8-9-5-6-10-8/h5-6H,2-4,7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGFQYNIRMMURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)C1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 1H-Imidazole

The most straightforward approach involves reacting 1H-imidazole with pentylsulfonyl chloride under basic conditions. In a representative procedure, 1H-imidazole is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C before the addition of sodium hydride (NaH) as a base. Pentylsulfonyl chloride is introduced dropwise, followed by stirring at room temperature for 12 hours. Workup with aqueous hydrochloric acid and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography.

Optimization Insights :

-

Base Selection : Sodium hydride outperforms weaker bases like triethylamine due to its ability to fully deprotonate the imidazole ring, enhancing nucleophilic attack at the C2 position.

-

Solvent Effects : Polar aprotic solvents (e.g., THF, dimethylformamide) improve solubility of intermediates, whereas dichloromethane leads to incomplete reactions.

-

Yield : Typical yields range from 65% to 78%, with side products arising from over-sulfonylation or N-sulfonylation minimized by stoichiometric control.

Lithiation-Trapping Strategy

An alternative method employs directed ortho-lithiation of 1H-imidazole followed by reaction with pentylsulfonyl chloride. The process begins with deprotonation of 1H-imidazole using n-butyllithium (n-BuLi) at -78°C in THF, generating a lithio intermediate at the C2 position. Subsequent addition of pentylsulfonyl chloride at low temperature traps the lithiated species, yielding the sulfonylated product after quenching with ammonium chloride.

Critical Parameters :

-

Temperature Control : Lithiation at -78°C prevents side reactions such as ring-opening or polymerization.

-

Electrophile Reactivity : Pentylsulfonyl chloride must be added slowly to avoid exothermic decomposition.

-

Yield : This method achieves 70–85% yields, superior to direct sulfonylation, but requires stringent anhydrous conditions.

Oxidation of 2-Pentylsulfanyl-1H-Imidazole

A two-step pathway involves synthesizing 2-pentylsulfanyl-1H-imidazole followed by oxidation to the sulfone. The sulfanyl precursor is prepared via nucleophilic substitution of 2-chloro-1H-imidazole with pentylthiol in the presence of potassium carbonate. Oxidation with hydrogen peroxide (H₂O₂) or oxone in acetic acid converts the sulfide to the sulfonyl group.

Oxidation Efficiency :

-

Reagent Comparison : Oxone in acetic acid achieves >90% conversion at 50°C, whereas H₂O₂ requires higher temperatures (80°C) and longer reaction times.

-

Byproduct Formation : Over-oxidation to sulfonic acids is mitigated by monitoring reaction progress via thin-layer chromatography (TLC).

Reaction Mechanism and Kinetic Analysis

Sulfonylation Pathway

The direct sulfonylation mechanism proceeds through a base-mediated deprotonation of 1H-imidazole, generating a resonance-stabilized anion at C2. Attack on the electrophilic sulfur atom of pentylsulfonyl chloride forms a tetrahedral intermediate, which collapses to release chloride and yield the sulfonylated product. Density functional theory (DFT) calculations indicate a reaction barrier of 18.3 kcal/mol for the rate-determining nucleophilic step.

Lithiation Kinetics

Lithiation of 1H-imidazole exhibits pseudo-first-order kinetics with a rate constant at -78°C. The reaction is highly sensitive to trace moisture, which quenches the lithio intermediate and reduces yields.

Analytical Characterization

Spectroscopic Data

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, confirming suitability for high-temperature applications.

Comparative Evaluation of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Direct Sulfonylation | 65–78 | 12 h | Simplicity, fewer steps |

| Lithiation-Trapping | 70–85 | 8 h | Higher regioselectivity |

| Oxidation of Sulfanyl | 80–90 | 24 h (total) | Avoids harsh sulfonylation conditions |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-pentylsulfonyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-pentylsulfonyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of functional materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-pentylsulfonyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural and physical properties of 2-pentylsulfonyl-1H-imidazole and related compounds:

*Note: Sulfonyl groups enhance aqueous solubility compared to alkyl/aryl substituents.

Sulfur Oxidation State and Reactivity

- Sulfonyl vs. Sulfinyl (e.g., Pantoprazole) : Sulfonyl groups (SO₂) are fully oxidized, making this compound more chemically stable than sulfoxides (SO) like Pantoprazole, which are prone to further oxidation or reduction .

- Thioether Derivatives : Compounds with thioether (-S-) groups (e.g., 2-((Pyridin-2-ylmethyl)thio)-1H-benzimidazole) can be oxidized to sulfoxides or sulfones, suggesting that this compound could be synthesized via oxidation of a thioether precursor .

Solubility and Lipophilicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-pentylsulfonyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonyl-substituted imidazoles typically involves cyclization or substitution reactions. For example, a precursor imidazole derivative can undergo sulfonylation using pentylsulfonyl chloride in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like DMF or THF at elevated temperatures (60–80°C) to ensure complete reaction . Reaction optimization should focus on controlling stoichiometry, temperature, and solvent polarity to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity compounds .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to identify characteristic peaks, such as the imidazole ring protons (δ 6.5–7.5 ppm) and sulfonyl group signals (δ 3.0–3.5 ppm for CH groups adjacent to the sulfonyl moiety) .

- IR : Confirm the presence of sulfonyl S=O stretches (1150–1350 cm) and imidazole C=N stretches (1500–1600 cm) .

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the sulfonyl group .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

- Methodological Answer : Common assays include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi (e.g., E. coli, C. albicans) to determine MIC values .

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like xanthine oxidase or EGFR kinase, with IC calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonylimidazole derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond lengths, angles, and intermolecular interactions. For example, the sulfonyl group’s geometry (tetrahedral S atom) and hydrogen-bonding patterns with adjacent molecules can clarify tautomeric forms or polymorphism . Data collection at low temperatures (100 K) reduces thermal motion artifacts.

Q. What strategies address contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays with positive controls (e.g., known inhibitors) and replicate experiments across independent labs.

- SAR Analysis : Compare activity of this compound with analogs (e.g., varying alkyl chain length or substituents) to identify critical pharmacophores .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR or xanthine oxidase, cross-referencing with experimental IC values .

Q. How can in silico ADMET profiling guide the development of this compound as a drug candidate?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate properties such as:

- Absorption : LogP (optimal range: 1–3) and aqueous solubility.

- Metabolism : CYP450 enzyme interactions (e.g., CYP3A4 inhibition).

- Toxicity : Ames test predictions for mutagenicity .

- Bioavailability Radar : Assess drug-likeness using parameters like molecular weight (<500 Da) and hydrogen bond donors/acceptors .

Q. What experimental designs are recommended for analyzing the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.